molecular formula C23H22N2O4S B6521932 2-(3,5-dimethylphenyl)-4-[(3-methoxyphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 896681-38-2

2-(3,5-dimethylphenyl)-4-[(3-methoxyphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6521932
CAS No.: 896681-38-2
M. Wt: 422.5 g/mol
InChI Key: UHJJRKBPAZWTGO-UHFFFAOYSA-N
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Description

The compound “2-(3,5-dimethylphenyl)-4-[(3-methoxyphenyl)methyl]-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione” is a benzothiadiazine derivative characterized by a sulfur-containing heterocyclic core (benzothiadiazine) with three ketone groups (trione). Key structural features include:

  • Aromatic substituents: A 3,5-dimethylphenyl group at position 2 and a 3-methoxybenzyl group at position 3.

While direct pharmacological data for this compound is unavailable in the provided evidence, benzothiadiazines are historically associated with diuretic, antihypertensive, and antidiabetic applications. The bulky aromatic substituents suggest possible interactions with biological targets requiring hydrophobic or π-π stacking interactions .

Properties

IUPAC Name

2-(3,5-dimethylphenyl)-4-[(3-methoxyphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-16-11-17(2)13-19(12-16)25-23(26)24(15-18-7-6-8-20(14-18)29-3)21-9-4-5-10-22(21)30(25,27)28/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJJRKBPAZWTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

4-([1,1'-Biphenyl]-4-yl)-6-amino-3,4-dihydro-1,3,5-triazin-2(1H)-one

  • Core structure: 1,3,5-triazin-2(1H)-one (triazinone) with a biphenyl substituent.
  • Substituents: Aromatic biphenyl group at position 4 and an amino group at position 4.
  • The amino group introduces basicity, contrasting with the trione’s acidity. NMR data (δ 7.33–7.69 ppm for aromatic protons) suggests distinct electronic environments compared to the target compound’s methyl/methoxy-substituted rings .

6-Amino-4-(3,5-difluorophenyl)-3,4-dihydro-1,3,5-triazin-2(1H)-one

  • Core structure: Triazinone with a 3,5-difluorophenyl group.
  • Substituents : Electron-withdrawing fluorine atoms at the 3,5-positions of the phenyl ring.
  • The amino group at position 6 provides a hydrogen-bonding site absent in the target compound .

4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic Acid

  • Core structure: 1,3,5-triazine with morpholino and ureido groups.
  • Substituents: Bulky morpholino groups (N-containing heterocycles) and a carboxylic acid.
  • Key differences: The morpholino groups enhance solubility and steric hindrance, contrasting with the target’s hydrophobic substituents. The carboxylic acid moiety introduces pH-dependent ionization, unlike the trione’s fixed polarity .

Functional Group and Pharmacokinetic Comparisons

Compound Core Structure Key Substituents Polarity Potential Applications
Target Benzothiadiazine Benzothiadiazine trione 3,5-dimethylphenyl, 3-methoxybenzyl High CNS/antihypertensive (speculative)
Triazinone (Biphenyl) 1,3,5-Triazinone Biphenyl, amino Moderate Kinase inhibition (speculative)
Triazinone (3,5-Difluoro) 1,3,5-Triazinone 3,5-difluorophenyl, amino Moderate Antimicrobial/antiviral
Morpholino-Triazine 1,3,5-Triazine Morpholino, ureido, carboxylic acid High Anticancer (speculative)

Key Observations :

  • Electron Effects : The target’s methyl/methoxy groups donate electrons, stabilizing aromatic rings, while fluorinated analogs (e.g., 3,5-difluorophenyl) withdraw electrons, altering reactivity .
  • Solubility: Morpholino and carboxylic acid groups enhance aqueous solubility compared to the target’s hydrophobic substituents .
  • Bioavailability: The trione’s high polarity may limit blood-brain barrier penetration, whereas morpholino-triazines could exhibit better tissue distribution .

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